1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone
Description
Properties
IUPAC Name |
1-[2-(azetidin-3-yloxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)10-4-2-3-5-11(10)14-9-6-12-7-9/h2-5,9,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQDBZDPLMRGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Hydroxyazetidine Derivatives
A common precursor is 1-benzhydryl-3-hydroxyazetidine hydrochloride, which can be prepared by established methods such as those described by Anderson & Lok (patent EP0131435B1). This intermediate is crucial for subsequent functionalization steps.
- The hydroxy group on the azetidine ring is activated by conversion to a mesylate (methanesulphonyloxy) derivative using methanesulphonyl chloride in the presence of a tertiary base like triethylamine in toluene at low temperature (4–12°C).
- The mesylate intermediate is then reacted with substituted phenols to form the azetidinyloxy ether linkage.
Formation of Phenoxyazetidine Ether
The key step involves nucleophilic substitution of the mesylate intermediate with a phenol derivative, such as 2-hydroxyacetophenone (which contains the ethanone group at the 1-position of the phenyl ring). This reaction is typically conducted in a biphasic system with:
- Toluene as the organic solvent.
- Sodium hydroxide and water to maintain basic conditions.
- Phase transfer catalysts like tetrabutylammonium bromide to facilitate the reaction.
The mixture is heated to reflux under nitrogen for several hours (e.g., 2.5 hours) to ensure complete conversion.
Isolation and Purification
- After reaction completion, the organic layer is separated, washed, dried over sodium sulfate, and concentrated under reduced pressure.
- The crude product is subjected to crystallization, often from isopropanol-water mixtures, to yield the pure 1-[2-(3-azetidinyloxy)phenyl]-1-ethanone.
- The product typically exhibits melting points in the range of 82.5–84°C, consistent with literature data.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Mesylation of 1-benzhydryl-3-hydroxyazetidine hydrochloride | Methanesulphonyl chloride, triethylamine (2 eq) | Toluene | 4–12°C | 1 hour | ~100% (theoretical) | TLC monitoring confirms completion |
| Nucleophilic substitution with 2-hydroxyacetophenone phenol | Sodium hydroxide, tetrabutylammonium bromide (catalyst) | Toluene/water biphasic | Reflux (~110°C) | 2.5 hours | 86.6% | Vigorous stirring under N2 atmosphere |
| Purification | Crystallization from isopropanol/water | - | Ambient | Overnight | - | Slight contamination possible; NMR used |
Alternative Synthetic Routes and Considerations
- Hydrogenolysis of diphenylmethyl-protected azetidines using palladium on carbon in protic solvents (methanol or ethanol) with triethylamine can be employed to deprotect azetidine intermediates before ether formation.
- The use of aprotic solvents such as toluene during substitution steps helps in maintaining the stability of azetidine and phenoxy intermediates.
- Washing with aprotic solvents can remove by-products like diphenylmethane formed during deprotection steps.
Research Findings and Analytical Data
- The azetidinyloxy linkage formation is confirmed by ^1H NMR spectroscopy, showing characteristic shifts corresponding to azetidine protons and aromatic signals.
- Melting point data (82.5–84°C) aligns with reported values for the pure compound.
- The reaction conditions are optimized to minimize side reactions and maximize yield, with phase transfer catalysis playing a critical role.
- The synthetic approach is scalable and reproducible, suitable for further biological evaluation or pharmaceutical development.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Azetidine hydroxy compound synthesis | 1-benzhydryl-3-hydroxyazetidine hydrochloride, triethylamine | Precursor for mesylation |
| 2. Mesylation | Methanesulphonyl chloride, triethylamine, toluene | Activated azetidine mesylate |
| 3. Ether formation | 2-hydroxyacetophenone, NaOH, tetrabutylammonium bromide, toluene/water | Formation of azetidinyloxyphenyl ethanone |
| 4. Purification | Crystallization from isopropanol/water | Pure this compound |
This detailed preparation method, supported by patent literature (EP0131435B1) and corroborated by experimental protocols, provides a robust pathway to synthesize this compound with high purity and yield. The use of mesylate intermediates and phase transfer catalysis are critical for efficient ether bond formation between the azetidine moiety and the phenyl ethanone substrate.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone involves its interaction with specific molecular targets. The azetidinyloxy group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The phenyl ring and ethanone moiety may also contribute to the compound’s overall activity by facilitating binding to target sites and enhancing its stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Tetrahydropyridine: Aromaticity and larger ring size contribute to stability in aroma compounds, unlike azetidine’s strain-driven reactivity .
Electrochemical vs. Pharmaceutical Applications Ferrocene-containing analogs (e.g., 1-[4-(ferrocenyl ethynyl)phenyl]-1-ethanone) excel in sensor technology due to redox activity , whereas azetidine-based compounds are more likely to be explored for therapeutic applications .
Substituent Effects
- Halogen (Cl, CF₃) and methoxy groups in piperidine/Desmosdumotin derivatives improve bioactivity and metabolic stability . The azetidine analog’s ether linkage may enhance hydrogen-bonding interactions in drug-receptor binding.
Boron-Containing Derivatives The dioxaborinane moiety in 1-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]-1-azetidinyl]ethanone introduces boron’s unique reactivity, useful in protease inhibition or as a neutron capture agent in cancer therapy .
Research Findings and Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| This compound | C₁₁H₁₃NO₂ | 191.23 | Not reported | Moderate in DMSO |
| 1-[4-(Ferrocenyl ethynyl)phenyl]-1-ethanone | C₂₀H₁₆FeO | 336.19 | 125–127 | High in organic solvents |
| 2-{4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinyl}-1-ethanone | C₁₄H₁₅ClF₃NO₂ | 329.73 | 285 ± 2 | Soluble in DMSO, EtOH |
Biological Activity
1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone, also known as 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone, is a compound that has garnered interest due to its potential biological activities. The azetidine ring in its structure is known for contributing to various pharmacological properties. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its therapeutic potential based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an azetidine moiety linked to a phenyl group through an ether bond. This unique structure may enhance its biological activity compared to other compounds lacking the azetidine component.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with azetidine derivatives. The process can be optimized through various methods, including microwave-assisted synthesis or conventional reflux techniques. Characterization is usually performed using spectroscopic methods such as NMR and IR spectroscopy to confirm the structure.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that azetidinones can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis , Staphylococcus aureus , and Bacillus subtilis . The effectiveness against gram-positive bacteria is often higher than against gram-negative strains, which may be attributed to differences in cell wall structure.
Case Studies
A study conducted by Wang et al. (2009) explored the cholesterol absorption inhibitory action of various azetidinones and highlighted their potential in treating metabolic disorders . Additionally, another investigation into the anti-tubercular activity of azetidinones revealed that certain derivatives exhibited comparable efficacy to standard treatments, indicating their therapeutic promise .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone, and how can reaction conditions be optimized?
The synthesis typically involves introducing the azetidine ring and ethanone group onto the phenyl backbone. A two-step approach is often employed:
Friedel-Crafts acylation to attach the ethanone group to the aromatic ring using acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
Azetidine functionalization via nucleophilic substitution or coupling reactions. Polar aprotic solvents (e.g., DMF) enhance reaction efficiency during azetidine ring formation .
Q. Key Optimization Parameters :
- Temperature control (e.g., 0–5°C for acylation to minimize side reactions).
- Catalyst stoichiometry (e.g., 1.2 equivalents of AlCl₃ for Friedel-Crafts).
- Solvent selection (e.g., dichloromethane for acylation, DMF for azetidine coupling).
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H NMR :
- IR :
Validation : Compare experimental data with reference spectra from PubChem or NIST Chemistry WebBook .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
Discrepancies in X-ray diffraction (XRD) data (e.g., bond-length variations or disorder in the azetidine ring) may arise from:
- Crystal twinning : Use SHELXL for refinement with TWIN/BASF commands to model twinning .
- Thermal motion artifacts : Collect high-resolution data (<1.0 Å) and apply anisotropic displacement parameters.
- Validation tools : Check using PLATON or Mercury to identify outliers in geometry .
Example : A study resolved azetidine ring disorder by refining two conformers with occupancy ratios of 70:30, supported by SHELXPRO .
Q. What computational methods predict the reactivity of the azetidine ring in this compound?
- DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack at the azetidine oxygen.
- Basis set: B3LYP/6-31G(d) for geometry optimization.
- Solvent effects: Include PCM models for reactions in polar solvents .
- Molecular Dynamics (MD) : Simulate ring-opening reactions under acidic conditions to study protonation pathways .
Q. How do steric and electronic effects influence the compound’s biological activity?
Q. Methodology :
- SAR Studies : Synthesize derivatives with substituents at the 3- and 5-positions of the phenyl ring.
- Enzyme Assays : Measure IC₅₀ values against target proteins (e.g., kinases) using fluorescence polarization .
Q. What strategies mitigate instability of the azetidine ring during storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis.
- pH Control : Buffer solutions (pH 6–7) reduce ring-opening reactions.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/w to prevent oxidative degradation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
